6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one
Description
Table 1: Chronological Development of Therapeutic Pyridazinone Derivatives
| Year | Compound Class | Key Innovation | Therapeutic Area |
|---|---|---|---|
| 1975 | 4,5-Dihydropyridazinones | First PDE-III inhibitors | Cardiovascular |
| 1992 | 6-Arylpyridazin-3(2H)-ones | Selective COX-2 inhibition | Anti-inflammatory |
| 2005 | Imidazo[1,2-b]pyridazines | Kinase inhibition (TAK-593) | Antiangiogenic |
| 2015 | Triazolopyridazine hybrids | VEGFR-2 inhibition (IC~50~ < 100 nM) | Oncology |
| 2020 | Chloro-dimethoxyphenyl derivatives | Enhanced target specificity | Multifunctional agents |
The 2000s marked a paradigm shift with pyridazinone-based kinase inhibitors like TAK-593, which exhibited nanomolar potency against VEGFR-2 through optimized hinge-region interactions. Scaffold-hopping strategies produced triazolopyridazines with improved metabolic stability, while bioisosteric replacement of sorafenib’s pyridine core with pyridazinone yielded compounds with dual VEGFR-2/PDGFR inhibition.
Positional Significance of Chloro-Dimethoxyphenyl Substitution Patterns
The strategic incorporation of a 6-chloro group and 3,5-dimethoxyphenyl moiety at position 2 represents an evolutionary refinement in pyridazinone drug design. Computational analyses reveal three critical advantages:
- Electronic Modulation : The electron-withdrawing chloro group at C6 increases ring electrophilicity, enhancing interactions with catalytic lysine residues in kinase domains.
- Spatial Complementarity : The 3,5-dimethoxyphenyl substituent’s dihedral angle (≈45°) optimally positions methoxy groups for hydrophobic pocket occupancy in VEGFR-2’s DFG-out conformation.
- Metabolic Stability : Methoxy groups at meta positions resist demethylation, while the chloro atom blocks oxidative metabolism at C6.
Table 2: Comparative Bioactivity of Pyridazinone Substitution Patterns
| Position 2 Substituent | C6 Substituent | VEGFR-2 IC~50~ (nM) | Solubility (μg/mL) |
|---|---|---|---|
| Phenyl | H | 850 | 12.4 |
| 4-Methoxyphenyl | Cl | 320 | 9.8 |
| 3,5-Dimethoxyphenyl | Cl | 60.7 | 18.9 |
Data adapted from VEGFR-2 inhibition studies demonstrate that the 3,5-dimethoxyphenyl/chloro combination improves potency 14-fold over unsubstituted analogs. This aligns with crystallographic evidence showing the 3-methoxy group forming a hydrogen bond with Glu885, while the 5-methoxy occupies a lipophilic niche near Leu840. The chloro atom’s role in π-stacking with Phe1045 further stabilizes the inactive kinase conformation.
Properties
IUPAC Name |
6-chloro-2-(3,5-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-9-5-8(6-10(7-9)18-2)15-12(16)4-3-11(13)14-15/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXWQKFIJKBSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N2C(=O)C=CC(=N2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted phenylhydrazine and a chlorinated pyridazine derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).
Heating: The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a pyridazinone oxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Pyridazinone Derivatives and Their Properties
Key Differences and Implications
Substituent Effects on Bioactivity: The 3,5-dimethoxyphenyl group in the target compound provides stronger electron-donating effects compared to the 3,5-dimethylphenyl group in ’s NPBWR1 antagonist. This may enhance receptor binding through hydrogen bonding or π-π interactions . Chlorine position: The target compound’s chlorine at position 6 (vs.
Molecular weight (~296.7) is lower than and ’s derivatives, aligning with Lipinski’s rule of five for drug-likeness .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to (acetone/K₂CO₃ system) or (dioxane/KOH), but the 3,5-dimethoxyphenyl substituent may require specialized aryl halides or coupling reagents .
Research Findings and Therapeutic Potential
- NPBWR1 Antagonism: ’s lead compound (5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one) shows submicromolar activity, suggesting that the target compound’s dimethoxy variant could achieve similar or improved potency with optimized substituents .
- COX-2 Inhibition : ’s compound 6a (IC₅₀ = 0.11 mM) highlights the importance of alkoxy groups at position 4. The target compound’s 6-chloro substituent may reduce COX-2 affinity compared to 6-alkoxy derivatives but could enhance stability .
- Anti-inflammatory Activity: Structural analogs with polar substituents (e.g., methoxy, phenoxy) demonstrate reduced ulcerogenic effects compared to nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a safer profile for the target compound .
Biological Activity
Overview
6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The presence of chloro and dimethoxyphenyl groups suggests potential pharmacological properties, including antimicrobial and anticancer activities.
- Molecular Formula : C12H11ClN2O3
- Molecular Weight : 250.68 g/mol
- CAS Number : 2095779-74-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzyme activity or act as a receptor antagonist, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study involving pyridazine derivatives demonstrated their ability to inhibit cancer cell proliferation in various types of cancer cells, including breast cancer lines (MCF-7 and MDA-MB-231) . The combination of these compounds with standard chemotherapeutics like doxorubicin showed enhanced cytotoxic effects, suggesting a synergistic potential.
Antimicrobial Activity
The compound's structural features suggest possible antimicrobial properties. Heterocyclic compounds in the pyridazine class have been noted for their effectiveness against various pathogens. Preliminary studies indicate that derivatives of pyridazines can inhibit fungal growth and exhibit antibacterial activity .
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyridazine derivatives were tested for their cytotoxic effects on breast cancer cell lines. The results showed that compounds with halogen substituents (like chlorine) demonstrated increased potency against MDA-MB-231 cells compared to those without .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15.4 | MDA-MB-231 |
| Control Doxorubicin | 12.0 | MDA-MB-231 |
Case Study 2: Antimicrobial Activity
A comparative analysis of various pyridazine derivatives revealed that those containing methoxy and chloro groups exhibited notable antifungal activity against Candida species. The study highlighted the potential for developing new antifungal agents based on this scaffold .
| Compound | Zone of Inhibition (mm) | Pathogen |
|---|---|---|
| This compound | 18 | Candida albicans |
| Control Fluconazole | 20 | Candida albicans |
Q & A
Q. What are the common synthetic routes for 6-Chloro-2-(3,5-dimethoxyphenyl)pyridazin-3(2H)-one and its derivatives?
Methodological Answer: The synthesis of pyridazinone derivatives typically involves cyclization reactions or functionalization of pre-existing pyridazinone cores. For example:
- Chlorination and Substitution : Reacting a pyridazinone precursor with chlorinating agents (e.g., thionyl chloride) followed by nucleophilic substitution at the chloro position. demonstrates this approach for 5-chloro-2-(chloromethyl)-6-phenylpyridazin-3(2H)-one, where paraformaldehyde and thionyl chloride were used to introduce the chloromethyl group .
- Coupling Reactions : Introducing aryl groups via Suzuki-Miyaura coupling or Ullmann reactions. highlights the synthesis of pyridazinone derivatives containing 5-phenyl-2-furan moieties, likely through palladium-catalyzed cross-coupling .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (as in and ) provides precise structural data, including unit cell parameters (e.g., monoclinic system, space group P2₁/c), bond lengths, and angles. For example, the pyridazinone ring in diclomezine derivatives exhibits a planar conformation with intermolecular hydrogen bonding influencing crystal packing .
- Spectroscopy :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of pyridazinone derivatives?
Methodological Answer:
- Substituent Variation : Modify substituents at the 2-, 4-, and 6-positions of the pyridazinone core. describes optimizing NPBWR1 antagonists by replacing the 3,5-dimethylphenyl group with bulkier substituents (e.g., 9H-fluoren-9-yl), which improved receptor binding affinity .
- Bioisosteric Replacement : Replace the dimethoxyphenyl group with bioisosteres like thiophene or pyrazole to enhance metabolic stability (see and for analogous heterocyclic substitutions) .
- Pharmacophore Mapping : Use computational tools to identify critical hydrogen bond acceptors (e.g., pyridazinone carbonyl) and hydrophobic regions (e.g., aryl groups) .
Q. What strategies address discrepancies in crystallographic data between different pyridazinone derivatives?
Methodological Answer:
- Re-evaluation of Synthesis Conditions : Polymorphism or solvent effects during crystallization (e.g., used 173 K for data collection, which may differ from room-temperature studies) can cause structural variations. Repeating synthesis under controlled conditions (e.g., slow evaporation) ensures reproducibility .
- High-Resolution Techniques : Employ synchrotron radiation or neutron diffraction to resolve ambiguities in electron density maps, particularly for disordered substituents .
Q. How to optimize reaction conditions for introducing substituents at specific positions on the pyridazinone core?
Methodological Answer:
- Regioselective Functionalization : Use directing groups (e.g., methoxy or chloro substituents) to control electrophilic aromatic substitution. describes metal-free sulfonylation at the 4-position of pyridazinones using sodium sulfinates under mild conditions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for challenging substitutions (e.g., amination or alkoxylation). highlights microwave-promoted amination for similar heterocycles .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data reported for pyridazinone derivatives in different studies?
Methodological Answer:
- Standardized Assays : Ensure consistent assay conditions (e.g., cell lines, incubation times) when comparing results. For example, used NPBWR1 receptor binding assays with IC₅₀ values normalized to a reference antagonist .
- Meta-Analysis : Cross-reference structural data (e.g., ’s crystallographic parameters) with bioactivity trends to identify substituent-specific effects .
Experimental Design
Q. How to design a crystallization protocol for pyridazinone derivatives with poor solubility?
Methodological Answer:
- Co-Crystallization : Use co-formers (e.g., carboxylic acids) to improve solubility, as seen in ’s nickel(II) complex with pyridine-2,6-dicarboxylate .
- Antisolvent Diffusion : Slowly diffuse a poor solvent (e.g., hexane) into a saturated solution of the compound in a polar solvent (e.g., DMSO) to induce nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
